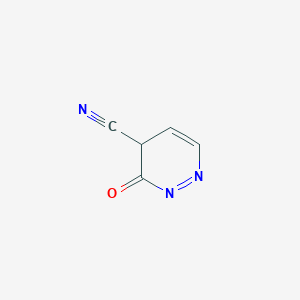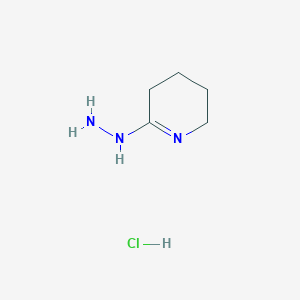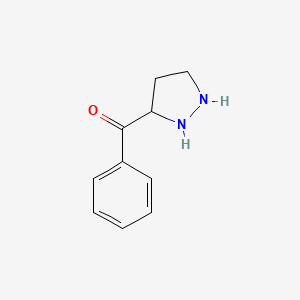
3-Pyridazone-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE typically involves the reaction of benzil with cyanoacetylhydrazine under microwave irradiation . This method is efficient and yields the desired product in good quantities. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Solvent-free conditions: This method is environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This can convert the keto group to a hydroxyl group.
Substitution: This reaction can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated pyridazine derivatives .
Scientific Research Applications
3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-OXO-2,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE: This compound has similar structural features but includes additional phenyl groups, which may enhance its biological activity.
3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE: This compound is another derivative with diphenyl groups, which can affect its chemical and biological properties.
Uniqueness
3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C5H3N3O |
|---|---|
Molecular Weight |
121.10 g/mol |
IUPAC Name |
3-oxo-4H-pyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2,4H |
InChI Key |
JLHKBKGEXYSKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=O)C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-3-yl]benzonitrile](/img/structure/B15135005.png)
![2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15135010.png)



![3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B15135030.png)


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


